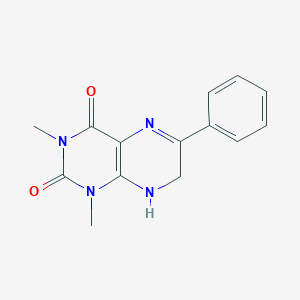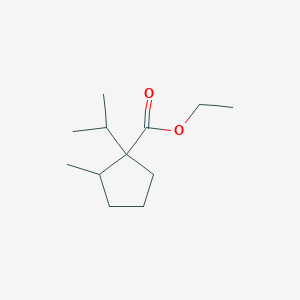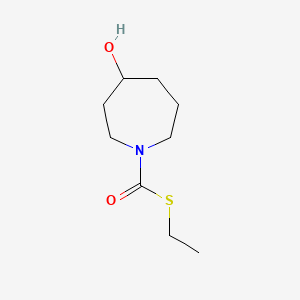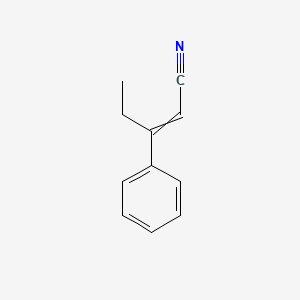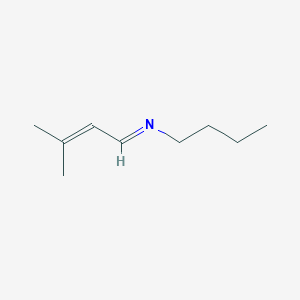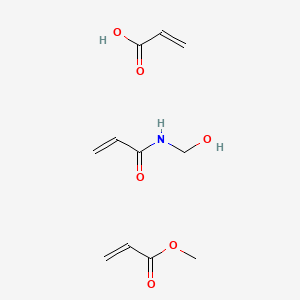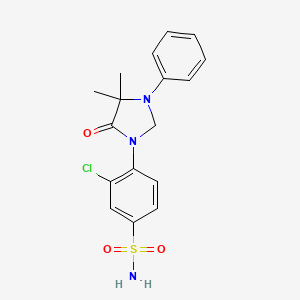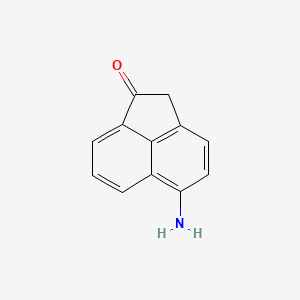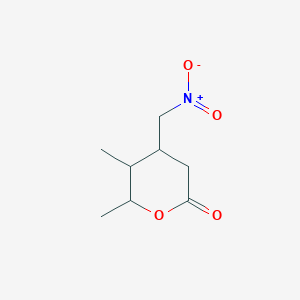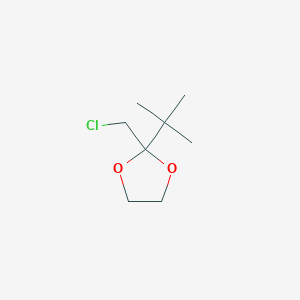![molecular formula C14H28OS B14480966 4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol CAS No. 70624-57-6](/img/structure/B14480966.png)
4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol is a chemical compound with a unique structure that includes a sulfanyl group attached to a dec-1-en-4-ol backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-1-decene and propan-2-thiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as distillation or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of advanced technologies and automation ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the sulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections or as an anti-inflammatory agent.
Industry: It is used in the formulation of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and microbial growth, contributing to its observed activities.
Comparison with Similar Compounds
Similar Compounds
4-terpineol: A terpineol with a similar structure but different functional groups.
Terpinen-4-ol: Another related compound with known antimicrobial and anti-inflammatory properties.
Uniqueness
4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol is unique due to its specific sulfanyl group and dec-1-en-4-ol backbone, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
70624-57-6 |
|---|---|
Molecular Formula |
C14H28OS |
Molecular Weight |
244.44 g/mol |
IUPAC Name |
4-methyl-1-propan-2-ylsulfanyldec-1-en-4-ol |
InChI |
InChI=1S/C14H28OS/c1-5-6-7-8-10-14(4,15)11-9-12-16-13(2)3/h9,12-13,15H,5-8,10-11H2,1-4H3 |
InChI Key |
RNPIFJOSSAVPGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(CC=CSC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




